molecular formula C12H17BBrNO3 B1290659 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1073353-75-9

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1290659
CAS RN: 1073353-75-9
M. Wt: 313.99 g/mol
InChI Key: KREVUNDLLHRZIB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyridine ring, a bromine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-YL group . The crystal structure of a similar compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been studied .


Chemical Reactions Analysis

The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of cholinergic drugs . These drugs are designed to mimic the action of acetylcholine, a neurotransmitter, and are used to treat a variety of gastrointestinal diseases . They can help manage conditions like irritable bowel syndrome and other motility disorders by enhancing the cholinergic system’s activity.

Organic Synthesis

In organic synthesis, this compound serves as a boronic ester , which is essential for cross-coupling reactions . Such reactions are pivotal in constructing complex molecules, making this compound a staple in the toolkit of organic chemists for creating diverse molecular architectures.

Fine Chemicals

The boronic ester functionality of this compound makes it a key player in the synthesis of fine chemicals . These are used in specialized applications such as the development of dyes, fragrances , and advanced polymers .

Material Science

Researchers employ this compound in the synthesis of novel copolymers . These copolymers have applications in creating new materials with specific optical and electrochemical properties, useful in electronics and photonics.

Drug Development

As a building block, it contributes to the development of antagonists for various receptors . For instance, it has been used to create molecules that act against the αvβ3 integrin , which plays a role in angiogenesis, and the somatostatin sst 3 receptor , which is significant in endocrine signaling.

Catalysis

The compound’s structure allows it to be used in catalytic processes , such as the borylation of alkylbenzenes and the hydroboration of alkenes and alkynes. These reactions are fundamental in creating organoboron compounds, which are crucial intermediates in organic synthesis.

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in medicine and organic synthesis. For example, it could be used as an intermediate in the synthesis of more complex compounds with potential therapeutic applications .

properties

IUPAC Name

5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREVUNDLLHRZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639957
Record name 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1073353-75-9
Record name 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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